H-1152 dihydrochloride

Catalog No.
S529702
CAS No.
451462-58-1
M.F
C16H23Cl2N3O2S
M. Wt
392.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-1152 dihydrochloride

CAS Number

451462-58-1

Product Name

H-1152 dihydrochloride

IUPAC Name

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride

Molecular Formula

C16H23Cl2N3O2S

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1

InChI Key

BFOPDSJOLUQULZ-GXKRWWSZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-methyl-1-((4-methyl-5-isoquinolinyl)sulfonyl)homopiperazine, dimethylfasudil, H 1152, H 1152P, H-1152, H-1152P, H1152 cpd, H1152P

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C

The exact mass of the compound (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is 319.1354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of N-sulfonyldiazepane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

H-1152 dihydrochloride is a potent, cell-permeable, and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). As a member of the isoquinolinesulfonamide class of ATP-competitive Ser/Thr kinase inhibitors, it is a critical research tool for investigating cellular processes regulated by the Rho/ROCK pathway, including smooth muscle contraction, cell motility, and apoptosis. The dihydrochloride salt form is specifically provided to enhance aqueous solubility, facilitating the preparation of stock solutions and its use in a wide range of experimental buffer systems.

While other ROCK inhibitors like Y-27632 and Fasudil (HA-1077) are commercially available, they are not direct substitutes for H-1152. Significant differences in inhibitory potency (Ki/IC50), selectivity against a panel of other kinases, and aqueous solubility mean that direct substitution can lead to inconsistent results or the need for extensive protocol re-optimization. For example, using a less potent inhibitor requires higher concentrations, which can increase the risk of off-target effects, while differences in kinase selectivity profiles can fundamentally alter experimental outcomes by modulating unintended pathways. Therefore, specifying H-1152 dihydrochloride is critical for studies requiring maximal ROCK inhibition with minimal compound concentration and high kinase specificity.

Exceptional Potency: Over 100-Fold Higher Affinity for ROCK Than Y-27632

H-1152 demonstrates exceptionally high potency against Rho-kinase, with a reported Ki value of 1.6 nM. This represents a significantly stronger interaction compared to the widely used ROCK inhibitor Y-27632, which has a Ki of 140 nM for ROCK1, and Fasudil's active metabolite, which has an IC50 of 720 nM for ROCK2. This superior potency allows for the use of lower experimental concentrations to achieve the same or greater level of ROCK inhibition, minimizing potential off-target effects and reducing reagent consumption.

Evidence DimensionInhibitor Affinity (Ki) for Rho-Kinase
Target Compound DataH-1152: 1.6 nM
Comparator Or BaselineY-27632: 140 nM (for ROCK1)
Quantified Difference~87.5-fold higher affinity than Y-27632
ConditionsCell-free enzyme inhibition assays.

Higher potency allows for more effective target inhibition at lower concentrations, reducing the risk of off-target effects and improving the reliability of experimental data.

Superior Kinase Selectivity: Minimized Activity Against PKA and PKC

H-1152 exhibits a high degree of selectivity for ROCK over other common serine/threonine kinases. In cell-free assays, its inhibitory constant (Ki) for Protein Kinase A (PKA) was 630 nM and for Protein Kinase C (PKC) was 9270 nM. This indicates a selectivity of approximately 390-fold for ROCK over PKA and over 5700-fold for ROCK over PKC. This high selectivity is a critical attribute for ensuring that observed biological effects are directly attributable to ROCK inhibition, rather than confounding off-target interactions with other key signaling kinases.

Evidence DimensionKinase Inhibitory Constant (Ki)
Target Compound DataH-1152: Ki = 1.6 nM (ROCK), 630 nM (PKA), 9270 nM (PKC)
Comparator Or BaselineBaseline (ROCK activity)
Quantified Difference~394x more selective for ROCK vs. PKA; ~5794x more selective for ROCK vs. PKC
ConditionsCell-free kinase assays.

High selectivity minimizes confounding data from off-target effects, leading to more precise and interpretable research outcomes.

Enhanced Aqueous Solubility for Simplified Handling and Formulation

The dihydrochloride salt form of H-1152 provides a significant handling and formulation advantage due to its high aqueous solubility. Technical datasheets report a solubility of at least 39 mg/mL in water, corresponding to a 100 mM stock solution. This high solubility simplifies the preparation of concentrated, sterile-filterable aqueous stocks without the need for organic solvents like DMSO at high concentrations, which can be cytotoxic or interfere with certain assays. This is particularly advantageous for high-throughput screening, in vivo studies, and sensitive cell culture applications.

Evidence DimensionMaximum Aqueous Solubility
Target Compound Data≥ 39.23 mg/mL (100 mM) in water
Comparator Or BaselineFree bases of similar compounds, which typically exhibit poor water solubility.
Quantified DifferenceHigh solubility enables easy preparation of concentrated aqueous stock solutions.
ConditionsSolubility in water at standard laboratory conditions.

Excellent water solubility simplifies stock solution preparation, enhances compatibility with aqueous biological systems, and avoids the complications of using organic solvents.

Cellular Assays Requiring Maximal ROCK Inhibition from Minimal Concentrations

Due to its nanomolar potency, H-1152 is the compound of choice for cell-based studies where achieving a near-complete blockade of ROCK signaling is required with minimal compound concentration. This is critical for avoiding solubility issues and potential off-target effects that can occur when using less potent inhibitors like Y-27632 at high micromolar concentrations.

Signal Transduction Studies Demanding High Kinase Specificity

When investigating the specific role of the Rho/ROCK pathway, H-1152's high selectivity against other kinases such as PKA and PKC is a decisive advantage. This ensures that observed phenotypes, such as changes in cell morphology or gene expression, can be confidently attributed to ROCK inhibition, thereby increasing the rigor and reproducibility of the findings.

Aqueous-Based Formulations for In Vivo Research and High-Throughput Screening

The high aqueous solubility of the dihydrochloride salt makes H-1152 ideal for applications requiring direct dissolution in aqueous buffers. This includes formulating materials for in vivo administration where organic solvents are undesirable, and for use in automated high-throughput screening (HTS) platforms where compound precipitation is a common point of failure.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

391.0888035 Da

Monoisotopic Mass

391.0888035 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(S)-2-METHYL-1-[(4-METHYL-5-ISOQUINOLINE)SULFONYL]-HOMOPIPERAZINE

Dates

Last modified: 08-15-2023
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5: Duan Y, Long J, Chen J, Jiang X, Zhu J, Jin Y, Lin F, Zhong J, Xu R, Mao L, Deng L. Overexpression of soluble ADAM33 promotes a hypercontractile phenotype of the airway smooth muscle cell in rat. Exp Cell Res. 2016 Nov 15;349(1):109-118. doi: 10.1016/j.yexcr.2016.10.004. Epub 2016 Oct 5. PubMed PMID: 27720670.
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